N'-Benzoyl-N,N-diisobutylthiourea
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Benzoyl-N,N-diisobutylthiourea can be synthesized through the reaction of diisobutylamine with benzoyl isothiocyanate . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of N’-Benzoyl-N,N-diisobutylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-Benzoyl-N,N-diisobutylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are typically used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various acyl-substituted thioureas.
Scientific Research Applications
N’-Benzoyl-N,N-diisobutylthiourea has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the extraction and analysis of metal ions in environmental and industrial samples.
Mechanism of Action
The mechanism of action of N’-Benzoyl-N,N-diisobutylthiourea involves its ability to form stable complexes with metal ions. The thiourea group acts as a chelating agent, binding to metal ions through sulfur and nitrogen atoms. This interaction facilitates the extraction and preconcentration of metal ions from various matrices .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-N,N-diethylthiourea
- N-Benzoyl-N,N-dimethylthiourea
- N-Benzoyl-N,N-diphenylthiourea
Uniqueness
N’-Benzoyl-N,N-diisobutylthiourea is unique due to its specific structural features, such as the presence of diisobutyl groups, which enhance its solubility and stability. This compound also exhibits superior chelating properties compared to its analogs, making it more effective in the extraction and analysis of metal ions .
Properties
IUPAC Name |
N-[bis(2-methylpropyl)carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-12(2)10-18(11-13(3)4)16(20)17-15(19)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOZTTICQBYMAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399828 | |
Record name | N'-Benzoyl-N,N-diisobutylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25343-27-5 | |
Record name | N'-Benzoyl-N,N-diisobutylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-Benzoyl-N,N-diisobutylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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